molecular formula C18H23N3O2S B1235958 4-[[2-(4-Ethyl-1-piperazinyl)-2-oxoethyl]thio]-1-methyl-2-quinolinone

4-[[2-(4-Ethyl-1-piperazinyl)-2-oxoethyl]thio]-1-methyl-2-quinolinone

Cat. No. B1235958
M. Wt: 345.5 g/mol
InChI Key: KPDYIDKQARTZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]thio]-1-methyl-2-quinolinone is a member of quinolines.

Scientific Research Applications

Dual-acting 5-HT1 Receptor Antagonists and Serotonin Reuptake Inhibitors

Compounds similar to 4-[[2-(4-Ethyl-1-piperazinyl)-2-oxoethyl]thio]-1-methyl-2-quinolinone, specifically 5-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2(1H)-quinolinones, have been identified as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. These compounds exhibit significant potencies and rat pharmacokinetic profiles, making them valuable for exploring pharmacological profiles in various animal behavioral and disease models (Bromidge et al., 2010).

Antibacterial Activity

A study on N-substituted piperazinyl quinolones, which are structurally related to the compound , demonstrated their potential as antibacterial agents. These compounds showed similar antibacterial activity against staphylococci compared to reference drugs like norfloxacin and ciprofloxacin, but with decreased activity against Gram-negative bacteria (Foroumadi et al., 1999).

Neuroleptic Drug Development

Quinolinone derivatives, including those with a piperazinyl moiety, have been studied for their potential as neuroleptic drugs. They demonstrated potent antimethamphetamine activity and high anti-epinephrine potency, which is relevant for conditions like schizophrenia (Banno et al., 1988).

Potential Anticancer Candidates

In the search for new anticancer agents, N-substituted piperazinyl quinolones have shown significant cytotoxic activity. These compounds exhibit the ability to modulate cytotoxic activity through specific structural modifications, showing promise in anticancer research (Foroumadi et al., 2009).

Synthesis of Other Quinolone Derivatives

Research has also focused on synthesizing various quinolone derivatives for different applications, such as antimicrobial agents and analgesic activities. These studies provide insights into the diverse potential uses of quinolinone compounds in the pharmaceutical field (Asghari et al., 2014; Patel et al., 2012; Tominaga et al., 1984; Patel et al., 2007; Jordan et al., 2002; Manoury et al., 1979; Segawa et al., 1992; Gurunani et al., 2022; Matsuoka et al., 1997; Qian-yi, 2011; Foroumadi et al., 2005; Momiyama et al., 1996; Srimal et al., 1990; Zhang et al., 1991; Gendugov et al., 2021; Ross & Riley, 1990).

properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]sulfanyl-1-methylquinolin-2-one

InChI

InChI=1S/C18H23N3O2S/c1-3-20-8-10-21(11-9-20)18(23)13-24-16-12-17(22)19(2)15-7-5-4-6-14(15)16/h4-7,12H,3,8-11,13H2,1-2H3

InChI Key

KPDYIDKQARTZQA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)CSC2=CC(=O)N(C3=CC=CC=C32)C

Canonical SMILES

CCN1CCN(CC1)C(=O)CSC2=CC(=O)N(C3=CC=CC=C32)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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